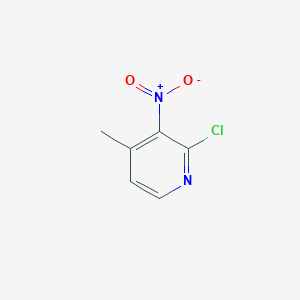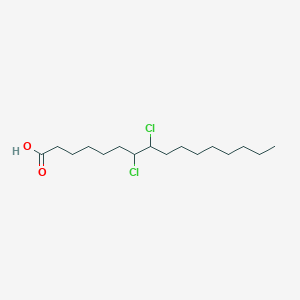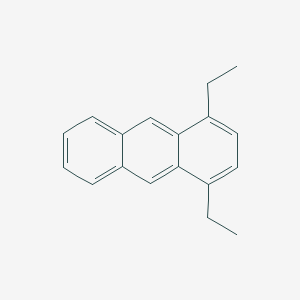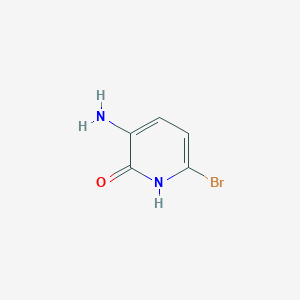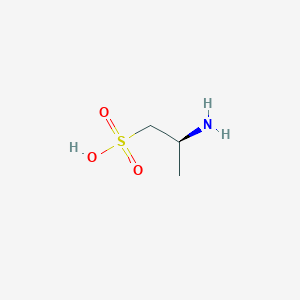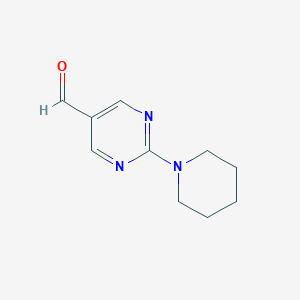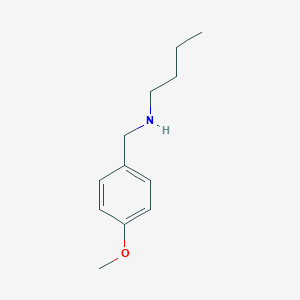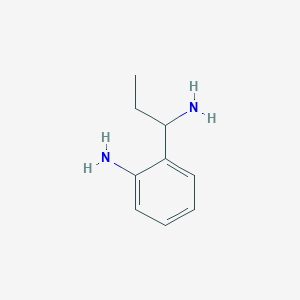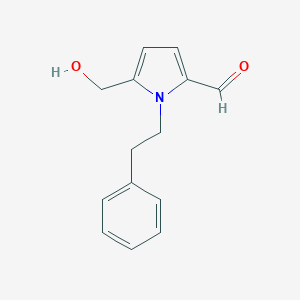
Ganodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganodine is a naturally occurring compound found in the fruiting bodies of the Ganoderma lucidum mushroom. This compound has been the subject of extensive scientific research due to its potential therapeutic properties. Ganodine has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of ganodine is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ganodine has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, ganodine has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ganodine has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. It has also been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, ganodine also has some limitations for lab experiments. It can be difficult to obtain pure ganodine, which can affect the reproducibility of experiments. Additionally, the mechanism of action of ganodine is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
For research include the development of new drugs based on ganodine, the study of its mechanism of action, and the determination of its safety profile for human use.
Métodos De Síntesis
Ganodine is synthesized through the extraction of Ganoderma lucidum mushroom. The fruiting bodies of the mushroom are harvested and dried, and then the active compounds are extracted using solvents such as ethanol or water. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain pure ganodine.
Aplicaciones Científicas De Investigación
Ganodine has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. These properties have made ganodine a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
133086-81-4 |
|---|---|
Nombre del producto |
Ganodine |
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-1-(2-phenylethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
Clave InChI |
FGJASCOTIIEINS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO |
Otros números CAS |
133086-81-4 |
Sinónimos |
ganoderma alkaloid B ganodine N-phenylethyl-2-formyl-5-hydroxymethylpyrrole N-phenylethyl-5-hydroxymethylpyrryl aldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



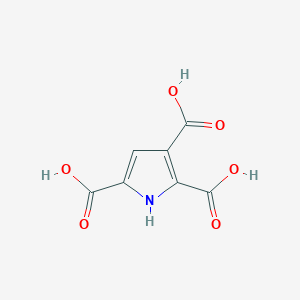
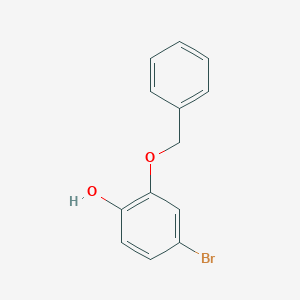
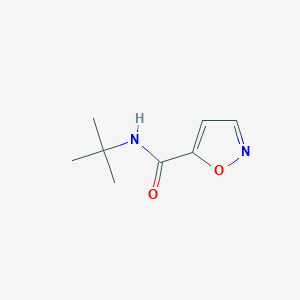
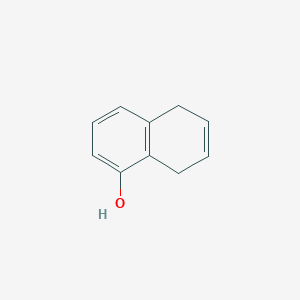
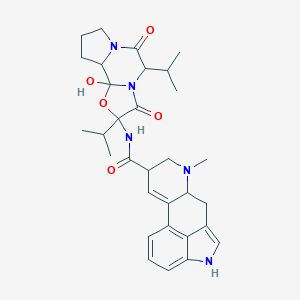
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
